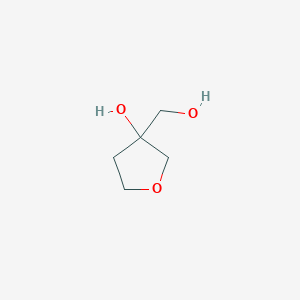

3-(Hydroxymethyl)oxolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5(7)1-2-8-4-5/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOZSVBKJFQPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232677-89-2 | |

| Record name | 3-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxymethyl Oxolan 3 Ol

Retrosynthetic Analysis of the 3-(Hydroxymethyl)oxolan-3-ol Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, more readily available starting materials. For this compound, two primary disconnection strategies are apparent.

The first strategy involves disconnecting the substituents at the C-3 position. The tertiary alcohol suggests a disconnection to a ketone precursor, tetrahydrofuran-3-one , and a hydroxymethyl anion equivalent (¹⁻CH₂OH). This approach focuses on the late-stage introduction of the key functional groups onto a pre-formed oxolane ring.

A second major strategy involves breaking the C-O bonds of the oxolane ring itself. This leads to an acyclic precursor, specifically a substituted 1,2,4-butanetriol derivative . In this forward sense, the synthesis would rely on an intramolecular cyclization to form the five-membered ether ring. This approach is analogous to the synthesis of enantiomerically pure (S)-3-hydroxytetrahydrofuran from (S)-1,2,4-butanetriol, which proceeds via cyclization in the presence of an acid catalyst like p-toluenesulfonic acid. wikipedia.org

These retrosynthetic pathways highlight the two principal challenges in the synthesis: the construction of the oxolane ring and the creation of the sterically hindered tertiary diol functionality at the C-3 position.

De Novo Synthetic Routes to the Oxolane Ring

Building the oxolane (tetrahydrofuran) ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. nih.gov This approach allows for the incorporation of desired stereocenters and substitution patterns from the outset.

Several types of cyclization reactions can be employed to form the oxolane ring from open-chain molecules. These methods are often effective for creating substituted tetrahydrofurans. nih.gov

Intramolecular Williamson Ether Synthesis : This classical method involves an intramolecular SN2 reaction between a hydroxyl group and a tethered leaving group (such as a halide or sulfonate) in a 1,4-diol derivative. nih.gov

Acid-Catalyzed Cyclodehydration : 1,4-diols can undergo cyclization via dehydration under acidic conditions to yield tetrahydrofurans. A notable example is the synthesis of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, a related compound, which is achieved by the reduction of 2-deoxy-D-ribose to the corresponding alditol, followed by dehydration and cyclization in an acidic aqueous solution. nih.gov Similarly, 2-hydroxymethyl-1,4-butanediol can be cyclized using phosphoric acid, although this may require high temperatures. google.com

Oxidative Cyclization : γ-hydroxy alkenes can be converted into tetrahydrofurans through oxidative cyclization reactions, often mediated by reagents like rhenium catalysts. nih.gov

Iodocyclization : Unsaturated alcohols, such as 2-hydroxymethyl-4-alken-1-ol derivatives, can be cyclized in the presence of iodine and an organic solvent to produce 3-(hydroxymethyl)tetrahydrofuran derivatives. google.com

Radical Cyclization : Radical-mediated cyclizations provide another route to the tetrahydrofuran (B95107) core. For instance, bis(β-alkoxyacrylates) derived from diols can undergo radical cyclization to form (tetrahydrofuranyl)tetrahydrofuran structures. rsc.org Visible-light-mediated photoredox catalysis can also be used to generate alkyl radicals that undergo 5-exo-trig cyclization to form chiral tetrahydrofurans from monoallylated 1,2-diols. nih.gov

| Cyclization Method | Acyclic Precursor Type | Key Reagents/Conditions | Reference |

| Intramolecular SN2 | 1,4-diol with a leaving group | Base | nih.gov |

| Acid-Catalyzed Cyclodehydration | 1,4-diol or 1,2,4-triol | Acid (e.g., HCl, H₃PO₄) | nih.govgoogle.com |

| Oxidative Cyclization | γ-hydroxy alkene | Oxidant (e.g., Re-based catalyst) | nih.gov |

| Iodocyclization | Unsaturated alcohol | Iodine (I₂) | google.com |

| Radical Cyclization | Unsaturated alcohol derivative | Radical initiator (e.g., visible light photocatalyst) | rsc.orgnih.gov |

Controlling the stereochemistry and regiochemistry during ring formation is crucial for synthesizing complex molecules. Several strategies can be employed to achieve this selectivity.

A primary method involves the use of starting materials from the "chiral pool." Natural products like L-malic acid and sugars such as 2-deoxy-D-ribose serve as inexpensive, enantiomerically pure starting points. nih.govgoogle.com For example, (S)-3-hydroxytetrahydrofuran can be prepared from L-malic acid through an esterification-reduction-cyclodehydration sequence. google.comwikipedia.org

Substrate control is another powerful tool. The geometry of the starting material can dictate the stereochemical outcome of the cyclization. For example, in the base-mediated cyclization of sulfonyl-substituted homoallylic alcohols, the E- and Z-isomers of the vinylic sulfone lead to different diastereomers of the resulting 2,5-disubstituted tetrahydrofuran product. ic.ac.uk Similarly, the diastereoselectivity of certain SN2' reactions to form 2-vinyltetrahydrofurans is highly dependent on the alkene geometry of the precursor. nih.gov

Catalytic asymmetric methods also offer excellent control. The catalytic asymmetric hydroboration of 2,3- or 2,5-dihydrofurans, followed by oxidation, has been used to prepare chiral 3-hydroxytetrahydrofurans. wikipedia.org

Functionalization Strategies for the 3-Position

An alternative to de novo ring synthesis is the functionalization of a pre-formed oxolane ring. For this compound, this approach hinges on the availability of a suitable C-3 functionalized precursor, typically tetrahydrofuran-3-one .

Direct C-H hydroxylation at the C-3 position of tetrahydrofuran is challenging because the α-positions (C-2 and C-5) are more susceptible to oxidation. rsc.orgmagtech.com.cn Therefore, a more practical approach to installing a hydroxyl group at C-3 involves a two-step sequence: oxidation to a ketone followed by reduction.

Tetrahydrofuran-3-one can be synthesized from 3-hydroxytetrahydrofuran (B147095), which is accessible through various routes. wikipedia.org The subsequent reduction of the ketone at C-3 provides a reliable method for introducing the hydroxyl group. This reduction can be accomplished with standard reducing agents like sodium borohydride (B1222165) to yield 3-hydroxytetrahydrofuran. While this produces a secondary alcohol, the ketone intermediate is critical for the next step of introducing the hydroxymethyl group to form the target tertiary alcohol.

The creation of the C-C bond between the oxolane ring and the hydroxymethyl group at the C-3 position is a key transformation for forming the final quaternary center. Starting from the pivotal intermediate, tetrahydrofuran-3-one, this can be achieved through nucleophilic addition of a one-carbon synthon.

Several nucleophilic reagents can serve as a hydroxymethyl anion equivalent:

Grignard or Organolithium Reagents : Reagents derived from protected halomethanols (e.g., (methoxymethoxy)methylmagnesium chloride) can add to the carbonyl of tetrahydrofuran-3-one. Subsequent deprotection would reveal the hydroxymethyl group.

Cyanohydrin Formation : The addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to tetrahydrofuran-3-one would form a cyanohydrin. The cyano group can then be reduced to an aminomethyl group, which could potentially be converted to the desired hydroxymethyl group through further chemical transformations.

Wittig-type Reactions : Reaction of tetrahydrofuran-3-one with a phosphorus ylide such as (methoxymethylene)triphenylphosphorane (B3188329) would yield an enol ether. This could then be subjected to hydroboration-oxidation to install the hydroxymethyl group, though regioselectivity could be a challenge.

These strategies all leverage the electrophilic nature of the carbonyl carbon in tetrahydrofuran-3-one to forge the necessary C-C bond and establish the tertiary alcohol functionality.

| Strategy | Key Intermediate | Key Reagents/Steps | Functionality Formed |

| Ketone Reduction | Tetrahydrofuran-3-one | 1. NaBH₄ or LiAlH₄ | Secondary alcohol at C-3 |

| Organometallic Addition | Tetrahydrofuran-3-one | 1. R-MgX or R-Li (where R is a protected CH₂OH) 2. Deprotection | Tertiary alcohol with hydroxymethyl group at C-3 |

| Cyanohydrin Route | Tetrahydrofuran-3-one | 1. TMSCN 2. Reduction of nitrile | Tertiary alcohol with aminomethyl group at C-3 |

Chemoenzymatic Synthetic Approaches to Oxolane Derivatives

Chemoenzymatic synthesis leverages the synergistic potential of chemical and enzymatic reactions to construct complex molecules with high levels of stereocontrol. This approach is particularly advantageous for the synthesis of chiral oxolane derivatives, where the creation of specific stereoisomers is often crucial for biological activity.

A cornerstone of chemoenzymatic strategies for oxolane derivatives is the biocatalytic generation of chiral building blocks. Enzymes, particularly lipases and alcohol dehydrogenases, are extensively used for the kinetic resolution of racemic mixtures and the asymmetric reduction of prochiral ketones, respectively.

Lipase-catalyzed kinetic resolution is a widely employed method for separating enantiomers of chiral alcohols. In this process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. For instance, the kinetic resolution of racemic 1-(3-(trimethylsilyl)phenyl)ethanol using various lipases has been studied, with excellent enantiomeric excesses (>99%) and isolated yields of up to 49% being achieved. nih.gov Similarly, the resolution of intermediates for the drug Ivabradine, which features a chiral alcohol, has been successfully accomplished using Pseudomonas cepacia lipase, yielding an enantiomeric ratio of 96:4. polimi.it While not directly involving this compound, these examples demonstrate the feasibility of using lipases to resolve complex chiral alcohols that can serve as precursors to substituted oxolane scaffolds.

The following table summarizes the lipase-catalyzed kinetic resolution of various aryltrimethylsilyl chiral alcohols, highlighting the effectiveness of this biocatalytic approach.

| Substrate | Enzyme | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Substrate | Enantiomeric Excess (ee %) of Product | Enantiomeric Ratio (E) |

| (R,S)-1-(3-(trimethylsilyl)phenyl)ethanol | Novozym 435 | 3 | 47 | >99 | 91 | >200 |

| (R,S)-1-(4-(trimethylsilyl)phenyl)ethanol | Novozym 435 | 3 | 49 | >99 | 98 | >200 |

| (R,S)-1-(3-(trimethylsilyl)phenyl)propan-1-ol | Novozym 435 | 16 | 48 | >99 | 97 | >200 |

| (R,S)-1-(4-(trimethylsilyl)phenyl)propan-1-ol | Novozym 435 | 16 | 49 | >99 | 96 | >200 |

Data sourced from a study on the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. nih.gov

The introduction of a hydroxymethyl group to form a tertiary alcohol, as required for this compound, is a synthetically challenging C-C bond formation. While direct enzymatic hydroxymethylation of a cyclic ketone like tetrahydrofuran-3-one is not extensively documented, related biocatalytic C-C bond-forming reactions offer potential pathways.

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as decarboxylases and transketolases, are known to catalyze the formation of C-C bonds. nih.gov These enzymes can facilitate the asymmetric carboligation of ketones, leading to the formation of chiral tertiary alcohols. nih.gov Although the direct use of formaldehyde (B43269) as a substrate for these enzymes in the context of oxolane synthesis is an area requiring further research, their proven ability to create chiral tertiary alcohols makes them promising candidates for future chemoenzymatic routes to this compound.

Another avenue explores the asymmetric aldol (B89426) reaction. While not strictly enzymatic, recent advances in organocatalysis have demonstrated the highly enantioselective hydroxymethylation of α-substituted aryl ketones using aqueous formaldehyde in the presence of a chiral scandium complex. nih.gov This approach, which operates under mild, base-free conditions in water, offers a potential chemical step that could be integrated into a chemoenzymatic pathway. The reaction of various propiophenone (B1677668) derivatives with aqueous formaldehyde yielded hydroxymethylated products with high enantioselectivity.

The table below presents the results of the scandium-catalyzed asymmetric hydroxymethylation of propiophenone derivatives in water.

| Propiophenone Derivative | Yield (%) | Enantiomeric Excess (ee %) |

| Propiophenone | 85 | 92 |

| 4'-Methylpropiophenone | 88 | 93 |

| 4'-Methoxypropiophenone | 90 | 91 |

| 4'-Chloropropiophenone | 82 | 94 |

| 2'-Methylpropiophenone | 75 | 89 |

Data from a study on the highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of a synthetic route are paramount in determining its practical applicability. In the context of this compound, this involves a careful evaluation of yields and the control of stereochemistry.

For molecules with multiple stereocenters, such as potential precursors to this compound, controlling both diastereoselectivity and enantioselectivity is crucial. The aforementioned nickel-catalyzed cyclization not only provides high yields but also excellent stereoselectivity (>99:1 E/Z) and enantioselectivity (>99:1 er). rsc.orgresearchgate.net

In biocatalytic steps, the choice of enzyme and reaction conditions plays a pivotal role in determining stereoselectivity. For example, in the lipase-catalyzed kinetic resolution of alcohols for the synthesis of the heart rate-reducing agent Ivabradine, different lipases and esterases were screened. Pseudomonas cepacia Lipase (Lipase PS) provided the best result with a 96:4 enantiomeric ratio for the desired alcohol intermediate. polimi.it

The following table provides a comparative overview of the enantioselectivity achieved in the kinetic resolution of an alcohol intermediate using different enzymes.

| Enzyme | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) of (S)-alcohol |

| Esterase BS3 (CLEA) | 20 | 35 | 79:21 |

| Esterase BS2 (CLEA) | 2 | 51 | 52:48 |

| Acylase (Amano) | 29 | 50 | 65:35 |

| Candida antarctica Lipase B (CAL-B) | 0.5 | 44 | 82:18 |

| Lipase PS (Amano) | 0.5 | 32 | 96:4 |

| Porcine Pancreas Lipase (PPL) (Type II) | 5 | 30 | 87:13 |

Data from a resolution study of a key alcohol intermediate for Ivabradine synthesis. polimi.it

This comparative data underscores the importance of systematic screening and optimization to achieve the desired levels of selectivity in chemoenzymatic syntheses. While a direct chemoenzymatic route to this compound remains to be fully elucidated in the literature, the principles and methodologies demonstrated in the synthesis of related chiral oxolane derivatives and tertiary alcohols provide a strong foundation for the future development of efficient and highly selective synthetic pathways.

Chemical Transformations and Reactivity of 3 Hydroxymethyl Oxolan 3 Ol

Reactivity of the Hydroxyl Groups on the Oxolane Ring and Hydroxymethyl Moiety

The differential reactivity of the primary and tertiary hydroxyl groups is a key feature of 3-(hydroxymethyl)oxolan-3-ol, allowing for selective chemical modifications. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards many reagents compared to the more hindered tertiary hydroxyl group.

Esterification Reactions

Esterification of the hydroxyl groups in this compound can be achieved using various standard methods. The primary hydroxyl group is expected to react preferentially, especially with sterically demanding acylating agents. A common esterification reaction is tosylation, which converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. For instance, the related compound (2R,3S)-2-(hydroxymethyl)oxolan-3-ol can be selectively tosylated at the primary hydroxyl group. mdpi.comnih.gov

| Reagent | Hydroxyl Group Targeted | Product | Reference |

| p-Toluenesulfonyl chloride (TsCl) in pyridine | Primary | (3-hydroxyoxolan-3-yl)methyl 4-methylbenzenesulfonate | mdpi.comnih.gov |

| Acetic anhydride, DMAP | Primary (preferentially) | (3-hydroxyoxolan-3-yl)methyl acetate (B1210297) | Inferred |

| Pivaloyl chloride | Primary | (3-hydroxyoxolan-3-yl)methyl pivalate | Inferred |

This table presents expected esterification reactions based on general principles and reactivity of similar compounds.

Etherification Reactions

Etherification of this compound can be accomplished under various conditions, typically involving the deprotonation of a hydroxyl group to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis). Selective etherification of the primary hydroxyl group is generally achievable due to its lower steric hindrance. For example, a common strategy for related compounds involves the introduction of a hydroxyethoxy group via regioselective etherification. smolecule.com This can be achieved by first converting the primary hydroxyl to a better leaving group (like a tosylate) and then performing a nucleophilic displacement with ethylene (B1197577) glycol in the presence of a base. smolecule.com

| Reagent | Reaction Type | Product | Reference |

| 1. TsCl, Pyridine; 2. Ethylene glycol, K2CO3 | Williamson Ether Synthesis (via tosylate) | 3-((2-hydroxyethoxy)methyl)oxolan-3-ol | smolecule.com |

| NaH, Alkyl halide (e.g., Benzyl (B1604629) bromide) | Williamson Ether Synthesis | 3-((benzyloxy)methyl)oxolan-3-ol | Inferred |

This table illustrates potential etherification reactions based on established methods for similar substrates.

Oxidation Pathways of the Hydroxymethyl Group

The primary hydroxyl group of the hydroxymethyl moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The tertiary hydroxyl group on the oxolane ring is resistant to oxidation under standard conditions. Common oxidizing agents for primary alcohols include pyridinium (B92312) chlorochromate (PCC) for aldehyde formation and stronger agents like potassium permanganate (B83412) (KMnO4) or Jones reagent for carboxylic acid formation. The oxidation of the related compound 3-hydroxytetrahydrofuran (B147095) to 3-oxotetrahydrofuran has been achieved using TEMPO (2,2,6,6-tetramethyl-piperidine-N-oxyl) with trichloroisocyanuric acid. google.com

| Reagent(s) | Product | Comments | Reference |

| Pyridinium chlorochromate (PCC) | 3-hydroxyoxolane-3-carbaldehyde | Stops at the aldehyde stage. | smolecule.com |

| Potassium permanganate (KMnO4) | 3-hydroxyoxolane-3-carboxylic acid | Strong oxidant, leads to the carboxylic acid. | |

| Chromium trioxide (CrO3) / Jones Reagent | 3-hydroxyoxolane-3-carboxylic acid | Strong oxidant, leads to the carboxylic acid. | smolecule.com |

| TEMPO / Trichloroisocyanuric acid | 3-hydroxyoxolane-3-carbaldehyde | Catalytic oxidation under milder conditions. | google.com |

This table summarizes likely oxidation reactions of the primary hydroxyl group.

Selective Derivatization of Primary vs. Tertiary Hydroxyls

The steric and electronic differences between the primary and tertiary hydroxyl groups allow for selective derivatization. The primary hydroxyl is less sterically hindered and therefore more reactive towards bulky reagents. This principle is often exploited for selective protection. For example, bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triphenylmethyl (trityl) ethers, will preferentially protect the primary hydroxyl group. rsc.org This selective protection allows for subsequent reactions to be carried out on the unprotected tertiary hydroxyl group.

| Protecting Group Reagent | Selectivity | Protected Product | Reference |

| tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | High for primary hydroxyl | 3-((tert-butyldimethylsilyloxy)methyl)oxolan-3-ol | rsc.org |

| Triphenylmethyl chloride (TrCl), Pyridine | High for primary hydroxyl | 3-((trityloxy)methyl)oxolan-3-ol | rsc.org |

This table outlines strategies for the selective protection of the primary hydroxyl group.

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The oxolane ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, most notably in the presence of strong acids.

Acid-Catalyzed Transformations

Under strong acidic conditions, the ether oxygen of the oxolane ring can be protonated, making it susceptible to nucleophilic attack, which can lead to ring-opening. The presence of the tertiary hydroxyl group at the C3 position can also influence the reaction pathways. For instance, acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an endocyclic or exocyclic double bond. A more complex transformation involves the acid-catalyzed cyclization of 1,2,4-triols to form 3-hydroxytetrahydrofurans, which is essentially the reverse of the ring-opening of hydrated this compound. researchgate.net The synthesis of a stereoisomer of this compound involves the acid-catalyzed dehydration and cyclization of 2-deoxy-D-ribitol. mdpi.comnih.gov This suggests that under forcing acidic conditions, ring-opening followed by alternative cyclization or rearrangement pathways is plausible.

| Condition | Potential Transformation | Potential Product(s) | Reference |

| Strong aqueous acid (e.g., 2M HCl), Heat | Ring-opening/Hydration | 1,2,4,5-Tetrahydroxypentane | Inferred from synthesis mdpi.comnih.gov |

| Strong acid, non-nucleophilic conditions | Dehydration/Rearrangement | Dihydrofuran derivatives, ketones | Inferred |

This table presents plausible acid-catalyzed transformations based on general principles and related reactions.

Base-Mediated Rearrangements

While specific studies on base-mediated rearrangements of this compound are not extensively documented in the provided search results, the general principles of base-catalyzed reactions involving alcohols can be inferred. The presence of two hydroxyl groups, one primary and one tertiary, offers potential for intramolecular reactions under basic conditions. For instance, a strong base could facilitate the deprotonation of the primary alcohol, which could then potentially act as a nucleophile. However, the stability of the resulting strained ring systems would be a significant factor.

In related systems, base-mediated reactions are known to influence ring formation and functional group interconversions. For example, in the synthesis of certain urea (B33335) derivatives, the formation of the urea bond is favored at lower temperatures to minimize side reactions that can be promoted by bases. smolecule.com

Nucleophilic and Electrophilic Reactions on the Oxolane Scaffold

The oxolane scaffold of this compound and its derivatives is subject to various nucleophilic and electrophilic attacks, primarily involving its hydroxyl groups or activated forms thereof.

The hydroxyl groups of this compound can be transformed into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution. This strategy is a cornerstone for introducing a wide range of functionalities onto the oxolane ring.

A notable application of this is the synthesis of muscarine-like compounds. researchgate.net In this process, selective tosylation of the primary hydroxyl group of a related compound, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, is a key step. researchgate.net The resulting tosyl derivative then undergoes nucleophilic substitution with various amines to yield quaternary ammonium (B1175870) salts, which are analogs of muscarine. researchgate.net The yields of these substitution reactions can vary significantly depending on the nucleophile and reaction conditions.

Similarly, derivatization of the hydroxyl groups is crucial for creating intermediates for cross-coupling reactions. For instance, converting a hydroxyl group to a halide, such as in 3-(bromomethyl)oxolan-3-ol, makes the carbon susceptible to nucleophilic attack by various species including amines, thiols, and alkoxides. evitachem.com

The table below summarizes typical nucleophilic substitution reactions on activated derivatives of the this compound scaffold.

| Starting Material | Activating Group | Nucleophile | Product Type | Reference |

| (2R,3S)-2-(hydroxymethyl)oxolan-3-ol | Tosyl | Dimethylalkylamines | Quaternary ammonium salts | researchgate.net |

| 3-(Bromomethyl)oxolan-3-ol | Bromo | Amines, Thiols, Alkoxides | Substituted oxolanes | evitachem.com |

| (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | Tosyl | Various | Substituted tetrahydrofurans |

While this compound itself is a saturated molecule, its derivatives can contain sites of unsaturation, allowing for addition reactions. For example, a propenyl group attached to the oxolane ring, as seen in (2R,3S,5S)-2-(hydroxymethyl)-5-prop-2-enyloxolan-3-ol, introduces an alkene functionality. vulcanchem.com This double bond can participate in electrophilic addition reactions. vulcanchem.com

The introduction of unsaturation can be a deliberate synthetic step to enable further functionalization. Although specific examples of addition reactions to unsaturated derivatives of this compound are not detailed in the provided results, the presence of such functional groups implies this reactivity.

Metal-Catalyzed Transformations Involving this compound

Metal catalysts play a crucial role in expanding the synthetic utility of this compound and its analogs, enabling reactions that are otherwise difficult to achieve.

Derivatized analogs of this compound are valuable partners in metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.dersc.orgmdpi.com To participate in these reactions, a hydroxyl group is typically converted into a more reactive functional group, such as a halide or a triflate. nih.gov

For instance, 5-(iodomethyl)tetrahydrofuran-3-ol, an analog where the hydroxymethyl group is replaced by an iodomethyl group, is used as a synthetic intermediate in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly common and have been extensively used in the synthesis of complex molecules. nih.govacs.org Ligand-free metal-catalyzed cross-coupling reactions are also gaining traction as more sustainable alternatives. rsc.org

The table below highlights examples of derivatized oxolane analogs used in cross-coupling reactions.

| Derivatized Analog | Coupling Partner | Catalyst System (Typical) | Product Class | Reference |

| 5-(Iodomethyl)tetrahydrofuran-3-ol | Various | Palladium-based | Functionalized oxolanes | |

| 3-Halomethyl cephems | Organostannanes | Palladium | Cephalosporin derivatives | nih.gov |

| ortho-Substituted phenols | Various | Palladium | Biaryl compounds | mdpi.com |

Catalytic hydrogenation is a key transformation for both the synthesis and modification of this compound and related structures. This reaction is widely used for the reduction of various functional groups and for the saturation of double bonds. tcichemicals.com

In the context of producing compounds with the oxolane scaffold, catalytic hydrogenation is often employed to reduce precursor molecules. For example, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related heterocyclic diol, involves a catalytic hydrogenation step using a palladium on carbon (Pd/C) catalyst to remove a benzyl protecting group. acs.org Similarly, the industrial-scale production of related tetrahydrofuran (B95107) derivatives can involve catalytic hydrogenation using catalysts like ruthenium on carbon (Ru/C).

Conversely, catalytic dehydrogenation can be used to introduce unsaturation. Supported oxide catalysts based on tungsten and molybdenum clusters have been studied for the dehydration and dehydrogenation of alcohols. rsc.org While specific dehydrogenation studies on this compound are not mentioned, this remains a potential area of investigation.

The following table outlines common catalysts and conditions for hydrogenation reactions relevant to the synthesis of oxolane derivatives.

| Reaction Type | Substrate Type | Catalyst | Conditions | Product Type | Reference |

| Hydrogenation (Deprotection) | Benzylated pyrrolidine | 10% Pd/C | H₂ (100 psi) | Pyrrolidine-diol | acs.org |

| Hydrogenation (Reduction) | Tetrahydrofuran precursors | Ru/C | H₂ (pressure) | Substituted tetrahydrofurans | |

| Hydrogenation (Reduction) | Ketone precursor | Pd/C, H₂ | Mild conditions | Alcohol |

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations for reactions of this compound are not extensively documented in dedicated studies. However, mechanistic insights can be inferred from its synthesis and subsequent transformations, as well as from studies of analogous systems. Key reactions where mechanistic aspects are considered include its formation via cyclization and substitution reactions at its hydroxyl groups.

Dehydration-Cyclization in the Synthesis of (2R,3S)-2-(Hydroxymethyl)oxolan-3-ol

One of the well-documented syntheses of a specific stereoisomer, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, involves the reduction of 2-deoxy-D-ribose to the corresponding alditol, 2-deoxy-D-ribitol, followed by an acid-catalyzed dehydration and cyclization. researchgate.netnih.gov

The generally accepted mechanism for this acid-catalyzed intramolecular cyclization to form a tetrahydrofuran ring from a pentanetetrol involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation. The subsequent intramolecular nucleophilic attack by another hydroxyl group leads to the formation of the cyclic ether. The regioselectivity of this cyclization (i.e., the size of the ring formed) is influenced by the relative stability of the resulting ring and the transition states leading to them. Five-membered rings are generally favored.

In the specific case of the cyclization of 2-deoxy-D-ribitol in the presence of aqueous hydrochloric acid, the reaction proceeds with high yield, suggesting a kinetically and thermodynamically favorable process.

Table 1: Synthesis of (2R,3S)-2-(Hydroxymethyl)oxolan-3-ol via Dehydration-Cyclization

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Deoxy-D-ribose | 1. Sodium borohydride (B1222165) 2. 2M Aqueous HCl, 100°C, 48h | (2R,3S)-2-(Hydroxymethyl)oxolan-3-ol | >77% | nih.gov |

Mechanistic Aspects of Substitution Reactions

The two hydroxyl groups of this compound exhibit different reactivities. The primary hydroxyl group of the hydroxymethyl substituent is generally more accessible and reactive towards sterically demanding reagents than the tertiary hydroxyl group at the C3 position. This difference in reactivity is crucial for selective functionalization.

A common transformation is tosylation, which converts a hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. Studies on the selective tosylation of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol have been reported. researchgate.netnih.gov It was observed that even with the use of an equimolar amount of tosyl chloride at low temperatures, a mixture of the desired primary mono-tosyl derivative, the di-tosyl derivative, and unreacted starting material is typically formed. researchgate.netnih.gov This indicates that the reactivity difference between the primary and tertiary hydroxyl groups is not sufficiently large to achieve perfect selectivity under these conditions.

The mechanism of tosylation involves the nucleophilic attack of the hydroxyl group on the sulfur atom of tosyl chloride, with the concurrent departure of the chloride ion. The presence of a base, typically pyridine, is required to neutralize the HCl produced. The slightly higher acidity and lower steric hindrance of the primary alcohol favor its reaction over the tertiary alcohol.

Table 2: Outcome of Attempted Selective Tosylation of (2R,3S)-2-(Hydroxymethyl)oxolan-3-ol

| Reagents and Conditions | Products Observed | Mechanistic Implication | Reference |

| Tosyl chloride (1 eq.), Pyridine, 0°C to room temp. | Mixture of mono- and di-tosyl derivatives | The primary hydroxyl group is more reactive, but the difference in reactivity compared to the tertiary hydroxyl group is insufficient for complete selectivity. | researchgate.netnih.gov |

Further nucleophilic substitution reactions on the mono-tosylated intermediate can proceed via an S\textsubscript{N}2 mechanism, where a nucleophile displaces the tosylate leaving group. This approach has been utilized in the synthesis of muscarine-like compounds.

Computational and Isotopic Labeling Studies in Related Systems

While specific computational studies on the reaction mechanisms of this compound are scarce, research on related tetrahydrofuran derivatives provides valuable insights. For instance, density functional theory (DFT) calculations are often employed to model reaction pathways and analyze transition states in the reactions of substituted oxolanes. Such studies can predict activation energies for different reaction channels, such as substitution versus elimination.

Furthermore, the use of isotopic labeling is a powerful experimental technique to trace reaction pathways. For example, in the study of fluorination reactions of similar compounds, isotopic labels (e.g., ²H or ¹⁸O) can help to identify which atoms are involved in bond-breaking and bond-forming steps, thereby elucidating the operative mechanism. Similar methodologies could be applied to the reactions of this compound to gain a deeper understanding of its reactivity. For example, kinetic isotope effect (KIE) studies, as demonstrated in the acid-catalyzed hydrolysis of other enol ethers, can reveal details about the rate-limiting step and the structure of the transition state. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3 Hydroxymethyl Oxolan 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atoms within a molecule.

Proton NMR (1H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(Hydroxymethyl)oxolan-3-ol, the 1H NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring, the hydroxymethyl group, and the hydroxyl protons.

The protons on the five-membered oxolane ring are diastereotopic, meaning they are chemically non-equivalent, and are expected to exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the hydroxyl groups.

Predicted 1H NMR Chemical Shifts for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (2H) | 3.7 - 3.9 | m | - |

| H-4 (2H) | 1.9 - 2.1 | m | - |

| H-5 (2H) | 3.6 - 3.8 | m | - |

| -CH2OH (2H) | 3.5 - 3.7 | s | - |

| C3-OH (1H) | Variable (broad s) | s | - |

| CH2-OH (1H) | Variable (broad s) | s | - |

Note: The chemical shifts of hydroxyl protons are highly dependent on the solvent, concentration, and temperature, and often appear as broad singlets.

For comparison, the experimental 1H NMR data for the related compound, 3-Hydroxytetrahydrofuran (B147095), shows signals for the ring protons at approximately 1.8-2.1 ppm and 3.7-4.5 ppm. chemicalbook.com The presence of the additional hydroxymethyl group at the C-3 position in this compound would influence the chemical shifts of the neighboring protons.

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 68 - 72 |

| C-3 | 75 - 80 |

| C-4 | 35 - 40 |

| C-5 | 65 - 70 |

| -CH2OH | 63 - 68 |

The chemical shifts are predicted based on the expected electronic environment of each carbon atom. The carbons bonded to oxygen (C-2, C-5, and the hydroxymethyl carbon) are expected to appear in the downfield region (60-80 ppm). The quaternary carbon at C-3, bonded to two oxygen atoms, is predicted to be the most downfield among the ring carbons. The C-4 carbon, being a simple methylene (B1212753) group in the ring, is expected to be the most upfield.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule and can also provide insights into its stereochemistry.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the protons on C-2 and C-4 (if there is significant coupling), and between the protons on C-4 and C-5, confirming the connectivity within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for confirming the position of the hydroxymethyl group at C-3. For instance, correlations would be expected between the protons of the hydroxymethyl group and the quaternary carbon C-3, as well as with C-2 and C-4.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C5H10O3), the expected exact mass can be calculated.

Calculated Exact Mass for this compound:

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]+ | C5H11O3+ | 119.0703 |

| [M+Na]+ | C5H10O3Na+ | 141.0522 |

| [M-H]- | C5H9O3- | 117.0557 |

Experimental determination of the mass with high resolution would allow for the confirmation of the elemental formula, a critical step in the identification of the compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the molecular structure. For cyclic alcohols like this compound, fragmentation is expected to involve the loss of small neutral molecules and ring cleavage. whitman.edu

Predicted Fragmentation Pathways for this compound:

A likely fragmentation pathway would involve the initial loss of a water molecule (H2O, 18 Da) from the molecular ion, a common fragmentation for alcohols. whitman.edu Another probable fragmentation is the loss of the hydroxymethyl radical (•CH2OH, 31 Da). Ring cleavage can also occur, leading to various smaller fragment ions. The fragmentation of vicinal diols can also proceed through specific cleavage pathways. nih.gov

Table of Predicted Fragment Ions in MS/MS:

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 119 ([M+H]+) | H2O | 101 | Protonated dehydrated species |

| 119 ([M+H]+) | CH2O | 89 | Protonated species after formaldehyde (B43269) loss |

| 119 ([M+H]+) | C2H4O | 75 | Fragment from ring cleavage |

The analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence for the presence of the hydroxyl and hydroxymethyl groups, as well as the cyclic ether structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups, primarily the hydroxyl (-OH) and the ether (C-O-C) groups. The hydroxyl groups (one primary and one tertiary in the parent compound) are typically identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibrations for the alcohol and ether groups produce strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

In a study of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, a stereoisomer of a related derivative, characteristic IR absorption peaks were observed that confirm its structure. mdpi.com The tosylated derivative of this compound also shows a distinct O-H peak, alongside new peaks characteristic of the tosyl group. mdpi.com

Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| (2R,3S)-2-(hydroxymethyl)oxolan-3-ol | O-H (hydroxyl) | 3375.6 | mdpi.com |

| (2R,3S)-2-(hydroxymethyl)oxolan-3-ol | C-O (ether/alcohol) | 1099.5 | mdpi.com |

| (2R,3S)-2-(tosylmethoxyl)oxolan-3-ol | O-H (hydroxyl) | 3401.3 | mdpi.com |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid state. nih.govwikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. wikipedia.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be produced, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org

For a chiral molecule such as this compound, single-crystal X-ray crystallography provides an unambiguous determination of its absolute configuration ((R) or (S)). nih.gov This is a critical piece of information in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly.

Table 2: Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Description |

|---|---|

| Crystal System | The crystal class (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell. |

| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for isolating specific components from a mixture.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a polar compound like this compound, which contains two hydroxyl groups, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the polar -OH groups into more volatile and thermally stable groups, such as silyl (B83357) ethers (e.g., using BSTFA or TMS).

Once derivatized, the compound can be analyzed to assess its purity. Furthermore, by using a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives, GC can be employed to separate the enantiomers of this compound and its derivatives. gcms.cznih.gov

Table 3: Illustrative Gas Chromatography Parameters for Analysis

| Parameter | Typical Setting/Value |

|---|---|

| Column Type | Capillary column (e.g., DB-5, HP-5ms for achiral; Rt-βDEXsm for chiral) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 70°C to 250°C at 10°C/min) |

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net Given the polarity of this compound, reversed-phase HPLC (RP-HPLC) is a highly suitable method for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol). researchgate.net The compound is separated from impurities based on differences in their partitioning between the stationary and mobile phases. Detection can be achieved using various detectors, with a Refractive Index (RI) detector being suitable for compounds lacking a strong UV chromophore, or a UV detector if the compound or its derivatives absorb UV light.

Table 4: Example High-Performance Liquid Chromatography Conditions

| Parameter | Typical Setting/Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

Since this compound is a chiral molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample, which is a measure of its chiral purity. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) in either HPLC or GC. sigmaaldrich.com The CSP is itself an enantiomerically pure substance that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation and quantification. sigmaaldrich.com Various types of CSPs are available, with those based on derivatized polysaccharides (cellulose or amylose) or cyclodextrins being common choices for HPLC and GC, respectively.

Advanced Spectroscopic Methods (e.g., Circular Dichroism for Chiral Analysis)

Beyond standard spectroscopic techniques, advanced methods provide deeper insight into the structural and stereochemical properties of molecules. For chiral compounds like this compound, chiroptical spectroscopy is particularly valuable.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral substance. arxiv.org An achiral molecule will not exhibit a CD signal. The resulting CD spectrum is a powerful tool for studying the stereochemical features of a molecule.

There are two main forms of CD spectroscopy:

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. rsc.org

A key application of both ECD and VCD is the determination of absolute configuration. This is often achieved by comparing the experimentally measured spectrum to a spectrum predicted computationally using methods like Density Functional Theory (DFT). A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., (R) or (S)) allows for an unambiguous assignment of its absolute stereochemistry.

Stereochemical Control and Conformational Analysis

Enantioselective Synthesis Strategies for 3-(Hydroxymethyl)oxolan-3-ol

The creation of the chiral tertiary alcohol center in this compound in an enantiomerically pure form necessitates the use of sophisticated asymmetric synthesis methodologies. Key strategies include the use of chiral auxiliaries to direct the stereochemical outcome of reactions and the application of asymmetric catalysis.

Chiral auxiliaries are temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. nih.gov In the context of synthesizing substituted tetrahydrofurans, chiral auxiliaries can be employed in various bond-forming reactions that establish the stereocenters of the molecule. Although specific examples for the synthesis of this compound are not extensively documented, established principles of chiral auxiliary-controlled reactions, such as aldol (B89426) and alkylation reactions, can be extrapolated.

For instance, an N-acyloxazolidinone, a widely used chiral auxiliary, could be employed to control the stereoselective addition of a carbon unit to a precursor molecule, thereby setting the stereochemistry of the hydroxymethyl group and the adjacent tertiary alcohol. scispace.com The rigidity of the auxiliary and its ability to shield one face of the reactive intermediate directs the approach of the incoming reagent, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product. The choice of the auxiliary and reaction conditions is critical in achieving the desired stereochemical outcome.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Typical Application | Potential Role in Synthesis of this compound |

| Evans' Oxazolidinones | Aldol reactions, Alkylation | Control of stereocenters during C-C bond formation to build the oxolane backbone. |

| Camphorsultam | Michael additions, Aldol reactions | Directing the conjugate addition to a suitable α,β-unsaturated precursor. |

| (S)- or (R)-proline | Aldol and Mannich reactions | Catalytic control of stereoselective bond formation. |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans. chemistryviews.org

One potential strategy for the asymmetric synthesis of this compound could involve a catalytic asymmetric intramolecular cyclization of an acyclic precursor. For example, an appropriately substituted diol could undergo an asymmetric dehydrative cyclization catalyzed by a chiral Lewis acid or a Brønsted acid. Another approach is the catalytic asymmetric epoxidation of an unsaturated alcohol precursor, followed by an intramolecular ring-opening to form the oxolane ring. The choice of catalyst, such as a chiral metal complex or an organocatalyst, would be crucial in controlling the enantioselectivity of the cyclization step.

Diastereoselective Control in Functionalization Reactions

Once the oxolane ring is formed, subsequent functionalization reactions must be controlled to achieve the desired diastereomer. The existing stereocenters on the ring, particularly the hydroxyl and hydroxymethyl groups at the C3 position, will influence the stereochemical outcome of further modifications. This diastereoselective control is governed by steric and electronic effects.

For example, in the reduction of a ketone at a different position on the ring, the approach of the reducing agent will be directed by the bulky substituents at C3, leading to the preferential formation of one diastereomer. Similarly, in reactions such as epoxidation or dihydroxylation of an unsaturated derivative of this compound, the directing effect of the existing hydroxyl group can be exploited to achieve high diastereoselectivity. Stereoelectronic effects and allylic strain can play a significant role in controlling the stereochemical outcome of such cyclofunctionalization reactions. nih.gov

Conformational Preferences of the Oxolane Ring

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms. d-nb.info The specific conformation adopted by this compound and the energy barriers between different conformers are influenced by the nature and orientation of its substituents.

The conformation of the oxolane ring can be described by puckering parameters, which quantify the degree of non-planarity. Experimental techniques such as microwave spectroscopy and NMR spectroscopy, in conjunction with computational modeling, are used to determine these parameters and to study the ring dynamics.

For the closely related molecule, 3-hydroxytetrahydrofuran (B147095), rotational spectroscopy studies have shown that the ring adopts a C(4')-endo envelope conformation. nih.gov This suggests that the presence of a hydroxyl group at the 3-position influences the puckering of the ring. It is expected that this compound would also exhibit a preferred puckered conformation, with the substituents occupying pseudo-equatorial or pseudo-axial positions to minimize steric strain.

The substituents at the C3 position, namely the hydroxyl and hydroxymethyl groups, have a significant impact on the conformational preferences of the oxolane ring. The presence of the hydroxymethyl group (CH₂OH) introduces additional conformational flexibility due to rotation around the C-C bond. d-nb.info

Table 2: Predicted Conformational Influences of Substituents

| Substituent | Position | Predicted Influence on Ring Conformation |

| Hydroxyl (-OH) | C3 | Favors a specific puckered conformation to minimize steric interactions. Potential for intramolecular hydrogen bonding. |

| Hydroxymethyl (-CH₂OH) | C3 | Introduces additional conformational flexibility and can influence the ring's puckering (envelope vs. twist) depending on its orientation. |

Theoretical and Computational Chemistry Studies of 3 Hydroxymethyl Oxolan 3 Ol

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the coordinates on the potential energy surface that correspond to a minimum energy, providing data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. vulcanchem.comnih.gov It calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov For a molecule like 3-(hydroxymethyl)oxolan-3-ol, a DFT study would typically employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to accurately model its geometry. rjptonline.org

The optimization process would reveal the most stable conformation of the oxolane ring, which is not planar but typically adopts a puckered or "envelope" conformation to minimize steric and torsional strain. purdue.edu The positions of the hydroxyl and hydroxymethyl groups (axial vs. equatorial) would be determined, and intramolecular hydrogen bonding between these groups would be investigated, as this can significantly influence the molecule's preferred shape. purdue.edu Computational studies on the isomeric compound 5-(hydroxymethyl)oxolan-3-ol, for example, have used DFT to identify twisted (C₂-symmetric) and bent (Cₛ-symmetric) conformers, the latter being stabilized by intramolecular hydrogen bonds. purdue.edu

Table 1: Illustrative Geometrical Parameters Calculable via DFT for this compound (Note: The values below are hypothetical examples of what a DFT calculation would produce and are not experimental data.)

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C-O (ring) | ~1.43 Å |

| C-C (ring) | ~1.54 Å | |

| C-O (hydroxyl) | ~1.42 Å | |

| Bond Angle | C-O-C (ring) | ~108° |

| H-O-C (hydroxyl) | ~109° | |

| Dihedral Angle | H-O-C-C | Varies with conformation |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. rjptonline.orgresearchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach. rjptonline.org While computationally less expensive than more advanced methods, HF systematically neglects a portion of the electron correlation, which can affect accuracy. rjptonline.org

More sophisticated and accurate ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation and would yield highly accurate geometries for this compound. However, these methods are significantly more computationally demanding and are often used to benchmark results from less expensive methods like DFT. researchgate.net For a molecule of this size, DFT often provides a satisfactory level of accuracy for geometry optimization. nih.gov

Electronic Structure Analysis

Once the molecule's geometry is optimized, computational methods can be used to analyze its electronic structure, which governs its reactivity, polarity, and spectroscopic properties. rjptonline.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

The HOMO represents the orbital from which the molecule is most likely to donate an electron, acting as a nucleophile. rjptonline.org A higher HOMO energy corresponds to a better electron donor. rjptonline.org

The LUMO represents the orbital to which the molecule is most likely to accept an electron, acting as an electrophile. rjptonline.org A lower LUMO energy corresponds to a better electron acceptor. rjptonline.org

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates a molecule that is more reactive. researchgate.net For this compound, the HOMO would likely be localized on the oxygen atoms of the hydroxyl groups due to the presence of lone pairs, while the LUMO would be distributed over the σ* antibonding orbitals of the C-O and C-C bonds.

Table 2: Key Chemical Descriptors Derived from HOMO-LUMO Energies (Note: These parameters would be calculated from the HOMO and LUMO energy values obtained in a quantum chemical study.)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. researchgate.net |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. researchgate.net |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power to attract electrons. researchgate.net |

The distribution of electrons in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be analyzed in several ways.

Mulliken charge analysis assigns a partial charge to each atom in the molecule based on the partitioning of the electron density. rjptonline.org In this compound, this analysis would show significant negative charges on the electronegative oxygen atoms and partial positive charges on the hydrogen atoms of the hydroxyl groups, as well as on the carbon atoms bonded to oxygen.

A Molecular Electrostatic Potential (MEP) map provides a more visual representation of charge distribution. It is plotted on the molecule's electron density surface, using color to denote electrostatic potential.

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These would be expected around the oxygen atoms of this compound.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These would likely be found around the acidic hydrogen atoms of the hydroxyl groups.

Green regions represent neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, such as substrates, receptors, or solvents, through hydrogen bonding and other electrostatic interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, this could involve modeling reactions such as oxidation of the hydroxyl groups or etherification.

The process involves identifying the reactants, products, and any intermediates along a proposed reaction coordinate. The most critical point on this path is the transition state , which is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Locating the transition state structure is crucial, as its energy determines the activation energy barrier of the reaction, which in turn governs the reaction rate.

For example, modeling the substitution of a hydroxyl group would involve calculating the energy profile for the approach of a nucleophile, the formation of a transition state, and the departure of the leaving group. Computational methods like DFT can accurately model these transition state structures and calculate their energies, providing insight into whether a proposed mechanism is kinetically feasible. researchgate.net This analysis can help rationalize experimental observations or predict the outcome of reactions that have not yet been performed.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical elucidation of molecular structure and characteristics prior to or in conjunction with experimental work. numberanalytics.com Methods such as Density Functional Theory (DFT) are frequently employed to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy. nih.gov

For a molecule like this compound, computational analysis would begin with the optimization of its three-dimensional geometry. Using a selected level of theory, such as B3LYP with a basis set like 6-311+G(d,p), the lowest energy conformation of the molecule is determined. mdpi.com This optimized structure serves as the basis for subsequent property calculations.

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for predicting NMR shielding tensors. nih.gov Calculations would be performed on the optimized geometry to yield theoretical ¹H and ¹³C chemical shifts. These predicted values are often benchmarked against known experimental data for similar structural motifs to ensure accuracy. nih.govbiorxiv.org Machine learning algorithms are also emerging as powerful tools to refine quantum mechanics calculations and provide highly accurate predictions of NMR chemical shifts, even for complex molecules. arxiv.org

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number (Systematic) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.8 - 4.0 | 68 - 72 |

| C3 | - | 75 - 80 |

| C4 | 1.9 - 2.2 | 35 - 40 |

| C5 | 3.7 - 3.9 | 65 - 70 |

| C3-CH₂OH | 3.5 - 3.7 | 60 - 65 |

| C3-OH | (variable) | - |

| C3-CH₂-OH | (variable) | - |

Note: This table is a hypothetical representation of what predicted NMR data for this compound might look like, based on general values for similar functional groups. Actual values would require specific quantum chemical calculations.

IR Frequencies Prediction: The same optimized molecular geometry is used to calculate vibrational frequencies. These calculations provide a theoretical IR spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). researchgate.net Key predicted frequencies for this compound would include the O-H stretching of the two hydroxyl groups, C-O stretching within the oxolane ring and from the hydroxymethyl group, and various C-H stretching and bending modes. Comparing the predicted spectrum with an experimental one can aid in confirming the compound's identity and structure.

Illustrative Predicted IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Alkane) | 2850 - 3000 | Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Note: This table is a hypothetical representation. The exact frequencies and intensities would be determined by quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. plos.org For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape, identifying the most stable conformers and the energy barriers between them. The oxolane (tetrahydrofuran) ring itself is known to be highly flexible, undergoing pseudorotation between various envelope (Cₛ) and twisted (C₂) conformations. tsinghua.edu.cnaip.org

An MD simulation would begin by placing the molecule in a simulated environment, such as a box of solvent (e.g., water or chloroform), and assigning initial velocities to each atom. The forces on each atom are then calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps. d-nb.info

For this compound, simulations would reveal how the substituents influence the puckering of the oxolane ring. The analysis of the simulation trajectory would focus on:

Dihedral Angles: Tracking the key dihedral angles within the ring and of the side chain to identify preferred orientations.

Conformational Clustering: Grouping similar structures to identify the most populated (and therefore most stable) conformational states.

Intramolecular Hydrogen Bonding: Determining the probability and lifetime of hydrogen bonds forming between the two hydroxyl groups, which can significantly stabilize certain conformations.

Solvent Effects: Understanding how the surrounding solvent molecules interact with the compound and influence its conformational preferences.

Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value / Description |

| Force Field | GROMOS, CHARMM, or AMBER |

| Solvent | Explicit Water (e.g., TIP3P model) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 100 - 500 nanoseconds (ns) |

| Analysis | RMSD, Dihedral Angle Distribution, Cluster Analysis |

Note: This table outlines a typical setup for an MD simulation. The specific choice of parameters can influence the outcome of the simulation.

The results from MD simulations would provide a dynamic picture of this compound's behavior in solution, complementing the static information obtained from geometry optimization and spectroscopic prediction. nih.gov

3 Hydroxymethyl Oxolan 3 Ol As a Synthetic Scaffold for Advanced Chemical Structures

Design Principles for Nucleoside Analogues Incorporating the 3-(Hydroxymethyl)oxolan-3-ol Moiety

The design of nucleoside analogues, which are mimics of natural nucleosides, is a cornerstone of antiviral and anticancer drug development. nih.gov The sugar moiety is a key determinant of a nucleoside analogue's biological activity, influencing its recognition by viral or cellular enzymes. Modifications to the furanose ring can profoundly affect the compound's pharmacological properties. nih.gov The this compound scaffold offers a unique platform for creating nucleoside analogues with constrained conformations and additional points for interaction with biological targets.

The crucial step in the synthesis of nucleoside analogues is the formation of the N-glycosidic bond between the sugar mimic and a purine (B94841) or pyrimidine (B1678525) base. nih.gov A common strategy for this is the Vorbrüggen glycosylation, which involves the coupling of a silylated heterocyclic base with an activated sugar derivative. core.ac.uk In the context of a this compound scaffold, one of the hydroxyl groups would be activated, typically by conversion to a leaving group such as an acetate (B1210297) or halide, to facilitate nucleophilic attack by the nitrogen atom of the purine or pyrimidine base. researchgate.net

The stereoselectivity of this reaction is of paramount importance, as the anomeric configuration (α or β) of the resulting nucleoside analogue dramatically influences its biological activity. The choice of coupling catalyst, often a Lewis acid, and the protecting groups on the oxolane ring play a critical role in controlling the stereochemical outcome of the glycosylation reaction. nih.gov

Table 1: Common Coupling Methods for N-Glycosidic Bond Formation

| Coupling Method | Activating Group on Sugar | Base Form | Catalyst | Key Features |

|---|---|---|---|---|

| Vorbrüggen Glycosylation | Acetate, Halide | Silylated | Lewis Acid (e.g., TMSOTf, SnCl4) | Widely applicable, generally good stereocontrol. |

| Michael Addition | α,β-Unsaturated system | Free base | Base | Forms C-N bond through conjugate addition. |

Modifications to the oxolane ring are instrumental in fine-tuning the biological activity of nucleoside analogues. nih.gov The conformation of the five-membered ring, often described as a "sugar pucker," is a critical factor for recognition by polymerases and kinases. nih.gov Introducing substituents on the oxolane ring can lock it into a specific conformation, thereby enhancing its binding affinity for a target enzyme. wgtn.ac.nz

For a scaffold like this compound, the two hydroxyl groups offer opportunities for diverse modifications. For instance, the primary hydroxyl group could be selectively protected, allowing for chemical transformations at the tertiary hydroxyl group, or vice versa. Furthermore, the introduction of fluorine atoms or other functional groups onto the oxolane ring can alter its electronic properties and metabolic stability. nih.gov Such modifications can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

Integration into Complex Natural Product Syntheses

The tetrahydrofuran (B95107) motif is a common structural feature in a wide range of natural products with diverse biological activities, including polyether antibiotics and acetogenins. umsl.edunih.gov The synthesis of these complex molecules often relies on the stereoselective construction of substituted tetrahydrofuran rings. Dihydroxy-substituted oxolanes, such as this compound, can serve as valuable chiral building blocks in the total synthesis of such natural products.

The stereochemistry of the hydroxyl and hydroxymethyl groups on the oxolane ring can be leveraged to control the stereochemical outcome of subsequent reactions, enabling the construction of multiple chiral centers with high precision. Methodologies for the synthesis of substituted tetrahydrofurans include intramolecular cyclization of epoxy alcohols, oxidative cyclization of dienes, and various cycloaddition reactions. nih.gov These strategies allow for the incorporation of the this compound moiety into larger, more complex molecular architectures.

Exploration as a Building Block for Polymeric Materials

The presence of two hydroxyl groups makes this compound and related dihydroxy oxolanes attractive monomers for the synthesis of polyesters and polyurethanes. The rigid, cyclic structure of the oxolane unit can impart unique thermal and mechanical properties to the resulting polymers.

To be used in polymerization, the this compound scaffold would first need to be synthesized, potentially from readily available starting materials through stereoselective routes. Once obtained, this diol can be directly used in polycondensation reactions. Alternatively, it can be further modified to produce other types of monomers. For example, reaction with a dicarboxylic acid chloride could yield a di-ester monomer, or reaction with a diisocyanate could produce a di-urethane monomer. The specific synthetic route would be chosen based on the desired polymer structure and properties.

The polymerization of dihydroxy oxolanes with dicarboxylic acids or their derivatives (e.g., diacid chlorides or diesters) would lead to the formation of polyesters. The general structure of such a polyester (B1180765) would consist of alternating oxolane and dicarboxylate units.

Table 2: Potential Polymer Structures from an Oxolane Diol Monomer

| Co-monomer | Polymer Type | General Repeating Unit Structure |

|---|---|---|

| Dicarboxylic Acid | Polyester | -[O-Oxolane-O-C(O)-R-C(O)]n- |

| Diisocyanate | Polyurethane | -[O-Oxolane-O-C(O)-NH-R-NH-C(O)]n- |